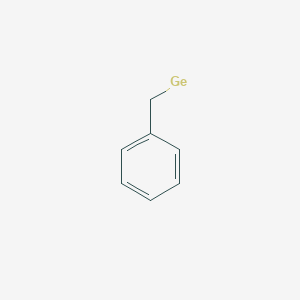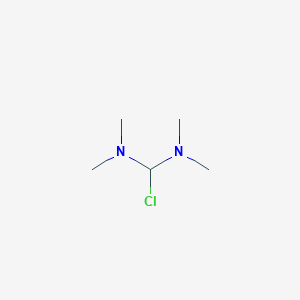
Methanediamine, 1-chloro-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C5H14ClN2 It is a derivative of methanediamine, where one hydrogen atom is replaced by a chlorine atom, and all nitrogen atoms are substituted with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of methanediamine with methyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with methyl groups. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Substitution: Products include various substituted methanediamines depending on the nucleophile used.
Oxidation: Amine oxides are the primary products.
Reduction: Secondary or tertiary amines are formed.
Wissenschaftliche Forschungsanwendungen
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methanediamine, N,N-dimethyl-: Contains fewer methyl groups, resulting in different chemical properties and reactivity.
Methanediamine, 1-bromo-N,N,N’,N’-tetramethyl-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in chemical research.
Eigenschaften
CAS-Nummer |
119522-07-5 |
|---|---|
Molekularformel |
C5H13ClN2 |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-chloro-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C5H13ClN2/c1-7(2)5(6)8(3)4/h5H,1-4H3 |
InChI-Schlüssel |
GPCJICLZGTYMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
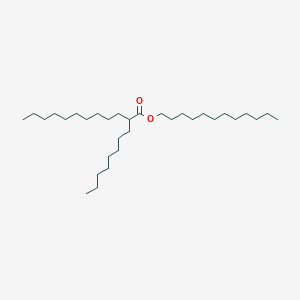

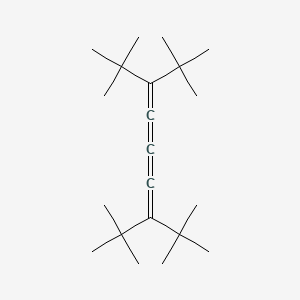
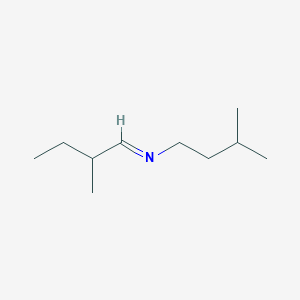
![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
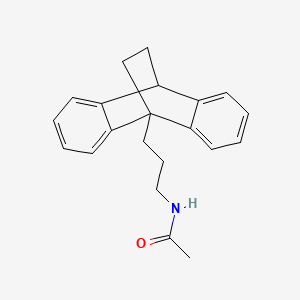

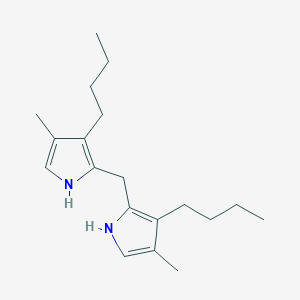
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)

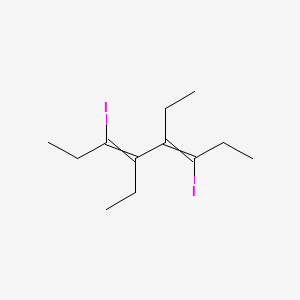
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
